molecular formula C12H19NO3 B2875175 tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate CAS No. 2243507-85-7

tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate

Cat. No. B2875175
CAS RN: 2243507-85-7
M. Wt: 225.288
InChI Key: JOCXFHAYSWYBDR-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrroles are typically synthesized via the Paal-Knorr Pyrrole Synthesis . The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, pyrroles can be synthesized through various methods, including the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Chemical Reactions Analysis

Pyrroles can undergo a variety of reactions, including N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride . The tert-butyl group can also undergo reactions, such as non-directed catalytic hydroxylation of sterically congested primary C−H bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the pyrrole ring and the tert-butyl group. For example, tert-butyl alcohol, a related compound, is a colorless solid that is miscible with water, ethanol, and diethyl ether .

Scientific Research Applications

Medicinal Chemistry: Antimalarial and Antidepressant Agents

The introduction of a tert-butyl group into heterocyclic compounds like [1,2,4]triazino[5,6-b]indoles has been shown to enhance their biological activity. These compounds have reported potent antimalarial and antidepressant activities. The tert-butyl group increases lipophilicity, which is crucial for passage through cell walls, making it a valuable modification in medicinal chemistry .

Organic Electronics: Liquid Crystal Display Alignment Layers

In the field of organic electronics, tert-butyl-substituted cyclohexyl-containing polyimide alignment layers have been developed for potential applications in twisted-nematic thin-film transistor-driven liquid crystal displays (TFT-LCDs). These layers demonstrate high pretilt angles and good alignment ability, which are essential for the performance and quality of LCD screens .

Polymer Chemistry: Ring-Expansion Polymerization

The tert-butyl group plays a role in the ring-expansion reversible addition-fragmentation chain transfer (RE-RAFT) polymerization process. This method yields polymers with a bimodal size exclusion chromatography trace, indicating the formation of polymers with varied molecular weights, which could be useful in creating materials with specific properties .

Synthetic Organic Chemistry: Hydroxylation of C−H Bonds

A novel approach in synthetic organic chemistry involves the non-directed catalytic hydroxylation of sterically congested primary C−H bonds in tert-butyl groups. This method allows for late-stage functionalization of complex molecules, providing a strategic advantage in the synthesis of pharmaceuticals and other densely functionalized organic compounds .

Food Chemistry: Antioxidant Analysis

Tert-butyl hydroquinone (TBHQ) is a synthetic antioxidant used in food preservation. Electrochemical strategies have been developed for the determination of TBHQ in food samples, highlighting the importance of the tert-butyl group in food chemistry for ensuring food safety and stability .

Chemical Synthesis: Protecting Group for Carboxylic Acids

In chemical synthesis, the tert-butyl ester group is widely employed as a protecting group for carboxylic acids. Its stability against various nucleophiles and reducing agents, along with convenient deprotection under acidic conditions, makes it a valuable tool in the synthesis of complex organic molecules, particularly amino acids .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, in the context of lithium-ion batteries, certain pyrrole-based molecules can serve to prevent electrode rupture and improve electron transport and lithium-ion diffusion rate .

Safety and Hazards

The safety and hazards would depend on the specific compound and its usage. For example, certain organic peroxides used in the rubber industry are exceptionally sensitive to heat, light, and can decompose rapidly when in contact with acid, alkali, and metal ions .

Future Directions

The future directions for this compound would likely depend on its specific applications. For instance, in the field of lithium-ion batteries, there is ongoing research into the use of organic electrode materials due to their high power density, simple and easy availability of raw materials, and environmental friendliness .

properties

IUPAC Name

tert-butyl 3-oxo-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-10(14)8-5-4-6-9(8)13/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCXFHAYSWYBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)C2C1CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate

CAS RN

2243507-85-7
Record name tert-butyl 3-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate
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